molecular formula C20H23N3O2S B4533723 (3S*,4S*)-4-(3-methoxyphenyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}piperidin-3-ol

(3S*,4S*)-4-(3-methoxyphenyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}piperidin-3-ol

Cat. No. B4533723
M. Wt: 369.5 g/mol
InChI Key: QZWUCALGIKDQSU-RBUKOAKNSA-N
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Description

The compound belongs to a class of organic molecules that often exhibit significant pharmacological properties. Research on similar compounds typically focuses on their synthesis, molecular structure, and potential applications in medicine or materials science.

Synthesis Analysis

Synthesis of complex organic molecules like the one described often involves multi-step chemical reactions, starting from simple precursors to achieve the desired molecular architecture. For example, Kumar et al. (2004) described the synthesis of a compound using a precursor synthesized in five steps, showcasing the complexity of such processes (Kumar et al., 2004).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's potential interactions and functionality. Techniques such as NMR, MS, and X-ray crystallography are commonly used. Feng (2011) utilized X-ray single crystal diffraction to confirm the structure of a synthesized compound, highlighting the importance of structural analysis (Wu Feng, 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds depend on their functional groups and overall molecular structure. For instance, Lamphon et al. (2004) explored the synthesis of novel thiazolopyridines, indicating how different chemical moieties react under specific conditions (Lamphon et al., 2004).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystal structure are analyzed to further understand the compound's potential applications. Suresh et al. (2011) discussed the conformation and crystal structure of a synthesized compound, emphasizing the role of physical analysis in compound characterization (Suresh et al., 2011).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability, and degradation pathways, are essential for predicting the behavior of the compound in various environments. Galenko et al. (2015) demonstrated a catalytic synthesis approach, providing insights into the chemical properties and potential reactivity of similar compounds (Galenko et al., 2015).

properties

IUPAC Name

(3S,4S)-4-(3-methoxyphenyl)-1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-25-17-6-2-4-15(12-17)18-7-10-22(14-19(18)24)13-16-5-3-9-23(16)20-21-8-11-26-20/h2-6,8-9,11-12,18-19,24H,7,10,13-14H2,1H3/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWUCALGIKDQSU-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCN(CC2O)CC3=CC=CN3C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CCN(C[C@H]2O)CC3=CC=CN3C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S*,4S*)-4-(3-methoxyphenyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
(3S*,4S*)-4-(3-methoxyphenyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}piperidin-3-ol
Reactant of Route 3
(3S*,4S*)-4-(3-methoxyphenyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}piperidin-3-ol
Reactant of Route 4
(3S*,4S*)-4-(3-methoxyphenyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}piperidin-3-ol
Reactant of Route 5
Reactant of Route 5
(3S*,4S*)-4-(3-methoxyphenyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}piperidin-3-ol
Reactant of Route 6
Reactant of Route 6
(3S*,4S*)-4-(3-methoxyphenyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}piperidin-3-ol

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